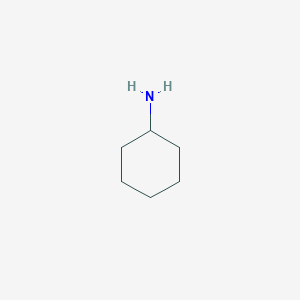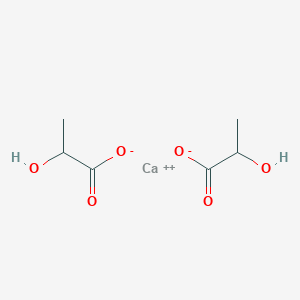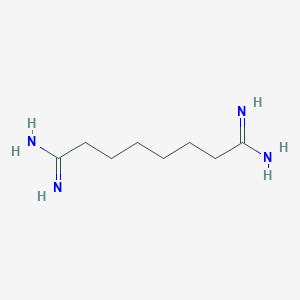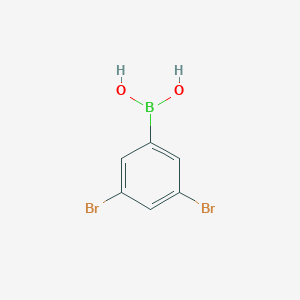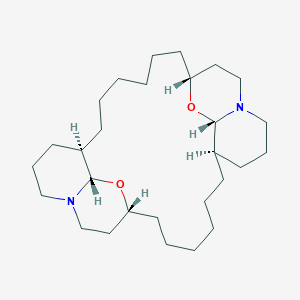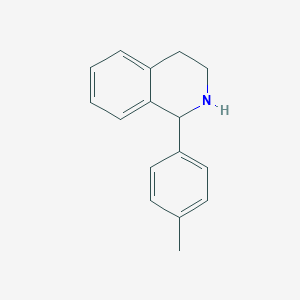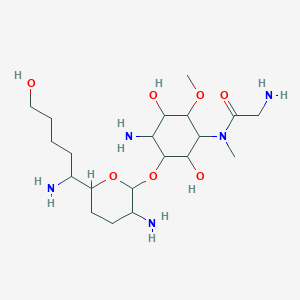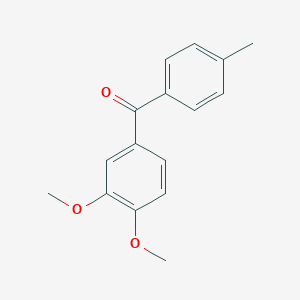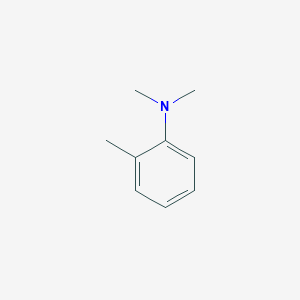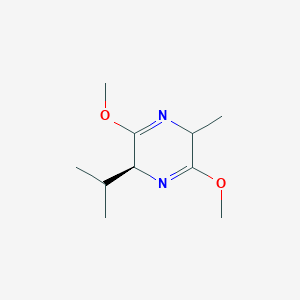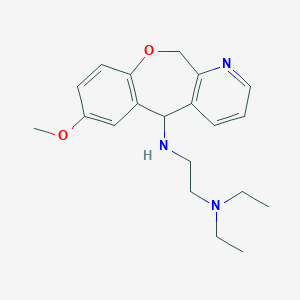
5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KW-3407 is a small molecule drug developed by Kyowa Kirin Co., Ltd. It is primarily known for its antiarrhythmic properties, making it a potential candidate for treating cardiac arrhythmias. The compound’s molecular formula is C20H27N3O2, and it functions as a potassium channel blocker and sodium channel alpha subunit blocker .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KW-3407 involves the modification of a 5,11-dihydro 1benzoxepino [3,4-b]pyridine derivativeThe reaction conditions typically involve the use of chloroform as a solvent and various reagents to induce the desired modifications .
Industrial Production Methods
Industrial production of KW-3407 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
KW-3407 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in KW-3407.
Substitution: The compound can undergo substitution reactions, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified derivatives of KW-3407 with altered pharmacological properties. These derivatives can be further studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
KW-3407 has been extensively studied for its antiarrhythmic properties. It has shown efficacy in suppressing various models of arrhythmias, including those induced by coronary ligation, digitalis, and adrenaline . Additionally, KW-3407 has been investigated for its direct cardiovascular effects, such as decreasing sinoatrial rate and contractile force, and increasing coronary blood flow .
Mecanismo De Acción
KW-3407 exerts its effects by blocking potassium channels and sodium channel alpha subunits. This action helps to stabilize cardiac electrical activity and prevent abnormal heart rhythms. The compound’s mechanism involves inhibiting the delayed rectifier potassium current, which plays a crucial role in cardiac repolarization .
Comparación Con Compuestos Similares
Similar Compounds
Flecainide: Another antiarrhythmic agent that blocks sodium channels.
Mexiletine: A sodium channel blocker used to treat arrhythmias.
Phenytoin: Primarily used as an anticonvulsant, but also has antiarrhythmic properties.
Uniqueness of KW-3407
KW-3407 is unique in its dual action as both a potassium channel blocker and a sodium channel alpha subunit blocker. This dual mechanism provides a broader spectrum of antiarrhythmic activity compared to other agents that target only one type of ion channel .
Propiedades
Número CAS |
115749-98-9 |
|---|---|
Fórmula molecular |
C20H27N3O2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H27N3O2/c1-4-23(5-2)12-11-22-20-16-7-6-10-21-18(16)14-25-19-9-8-15(24-3)13-17(19)20/h6-10,13,20,22H,4-5,11-12,14H2,1-3H3 |
Clave InChI |
LHJPLYUWEHXOOU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |
SMILES canónico |
CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |
Sinónimos |
5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 1.5 fumarate DEAMBP KW 3407 KW-3407 KW3407 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)
